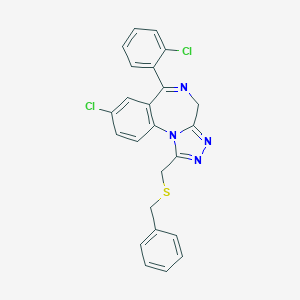
Cyclopentyl carbamate
Descripción general
Descripción
Cyclopentyl carbamate is a chemical compound with the molecular formula C6H11NO2 . It is used in various applications, including medicinal chemistry .
Synthesis Analysis
Cyclic carbamates, including cyclopentyl carbamate, can be synthesized from dialkyl amines by CO2-Capture . The process involves the use of a bifunctional organocatalyst designed to stabilize a carbamic acid intermediate while activating it towards subsequent enantioselective carbon-oxygen bond formation .Molecular Structure Analysis
The molecular structure of cyclopentyl carbamate consists of a carbamate group attached to a cyclopentyl ring . The carbamate group is a key structural motif in many approved drugs and prodrugs .Chemical Reactions Analysis
Carbamates, including cyclopentyl carbamate, are widely used in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . They are also used in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .Physical And Chemical Properties Analysis
Cyclopentyl carbamate has a molecular weight of 129.16 g/mol and a topological polar surface area of 52.3 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Cyclopentyl carbamate has significant implications in the pharmaceutical industry. It is a structural motif in many therapeutic agents due to its chemical stability and ability to permeate cell membranes . Its unique properties allow it to modulate interactions with target enzymes or receptors, making it a valuable component in drug design and medicinal chemistry .
Agricultural Use
In agriculture, carbamates, including Cyclopentyl carbamate, are utilized as insecticides, fungicides, and herbicides . They act as inhibitors of acetylcholinesterase, an enzyme crucial for the nervous system function in pests, thus protecting crops from various infestations .
Material Science
Cyclopentyl carbamate finds its use in material science, particularly in the synthesis of polymers and coatings . Its properties contribute to the development of materials with specific characteristics suitable for industrial applications.
Environmental Science
Environmental monitoring and remediation efforts benefit from the use of Cyclopentyl carbamate. It is involved in the detection and analysis of environmental pollutants, particularly in water sources, ensuring the safety and cleanliness of ecosystems .
Chemical Synthesis
This compound plays a crucial role in chemical synthesis as a building block for various organic compounds. It is used in the synthesis of more complex molecules, serving as an intermediate in numerous chemical reactions .
Biochemistry Research
Cyclopentyl carbamate is used in biochemistry research to study enzyme inhibition and protein interactions. It has been identified as a crucial element in the inhibition of certain proteases, which is vital for understanding and treating various diseases .
Industrial Applications
In the industrial sector, Cyclopentyl carbamate is used in the production of dyes, plastics, and other consumer products. Its versatility makes it an essential component in various manufacturing processes .
Medicinal Chemistry
The compound’s role in medicinal chemistry is noteworthy. It serves as a protective group in peptide synthesis and is manipulated for the design of prodrugs to enhance their stability and pharmacokinetic properties .
Mecanismo De Acción
Target of Action
Cyclopentyl carbamate, like other carbamates, is known to interact with various targets in the body. For instance, a related compound, 1- (PHENYLMETHYL)CYCLOPENTYL [ (1S)-1-FORMYLPENTYL]CARBAMATE, has been found to interact with Cathepsin K in humans .
Mode of Action
Carbamates in general are known to interact with their targets through their carbamate moiety . They can modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Biochemical Pathways
For instance, carbamate pesticides have been found to affect enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
Carbamates in general are known for their chemical stability and capability to permeate cell membranes . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Result of Action
Carbamates in general are known to have various effects based on their interaction with their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentyl carbamate. For instance, carbamate pesticides can become environmental contaminants through their use and application . They can harm non-target organisms and lead to ecological disturbance .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclopentyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(8)9-5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFVWNKPLURQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60961688 | |
| Record name | Cyclopentyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl carbamate | |
CAS RN |
4144-77-8 | |
| Record name | Cyclopentanol, carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60961688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate structure in nucleoside analogue synthesis?
A: This compound serves as a vital enantioselective intermediate for producing carbocyclic analogues of 2′-deoxynucleotides []. Its structure is particularly significant because it mimics the relative substitution pattern found in β-2-deoxyribosylamine, a key component of natural nucleosides. This structural similarity makes it a suitable scaffold for developing nucleoside analogues with potentially enhanced properties.
Q2: How is the structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirmed?
A: The relative configuration of the cyclopentane ring in tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, crucial for its activity, was confirmed using X-ray crystallography []. This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, offering unambiguous proof of its structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



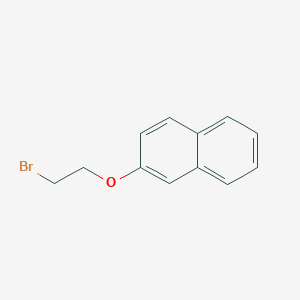

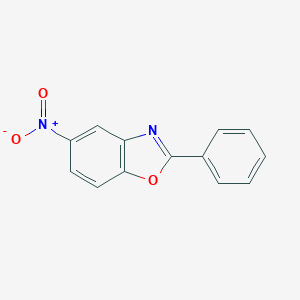
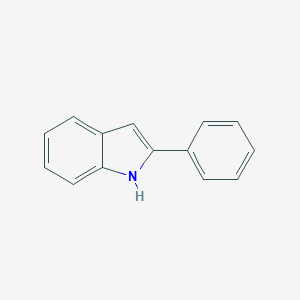
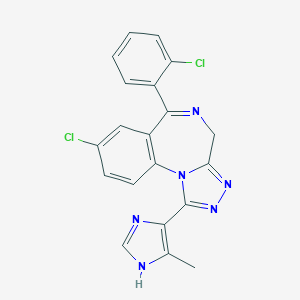
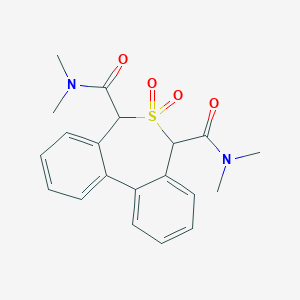
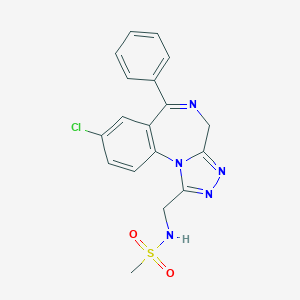
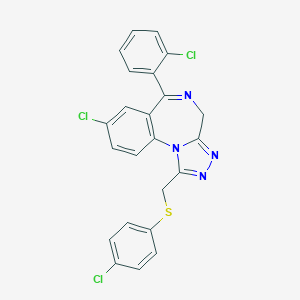
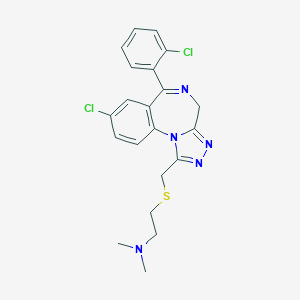
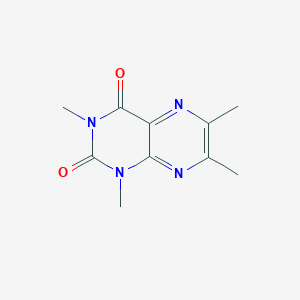
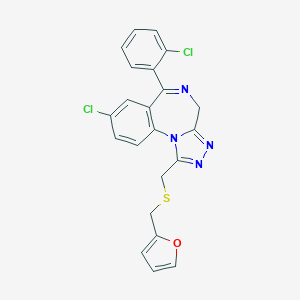

![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)
